molecular formula C11H12O3 B12441313 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde

7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde

Cat. No.: B12441313
M. Wt: 192.21 g/mol
InChI Key: VIGRVWJDLCZJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methoxy-substituted phenols and aldehydes, followed by cyclization using acid catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

  • 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine
  • 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-one
  • 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Comparison: While these compounds share a similar benzopyran core, their functional groups differ, leading to variations in their chemical reactivity and biological activities. For instance, the presence of an aldehyde group in 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde makes it more reactive towards oxidation and reduction reactions compared to its amine or ketone counterparts .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

7-methoxy-3,4-dihydro-2H-chromene-4-carbaldehyde

InChI

InChI=1S/C11H12O3/c1-13-9-2-3-10-8(7-12)4-5-14-11(10)6-9/h2-3,6-8H,4-5H2,1H3

InChI Key

VIGRVWJDLCZJPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CCO2)C=O

Origin of Product

United States

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